2-[(1-Acetylazetidin-3-yl)oxy]acetic acid
Overview
Description
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes an azetidine ring, making it a valuable compound in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid typically involves the reaction of azetidine with acetic anhydride to form 1-acetylazetidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Azetidinyl)oxy]acetic acid
- 2-[(1-Acetylpyrrolidin-3-yl)oxy]acetic acid
- 2-[(1-Acetylpiperidin-3-yl)oxy]acetic acid
Uniqueness
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, it offers unique binding affinities and reactivity, making it a valuable compound in research and development .
Biological Activity
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid, with the molecular formula C₇H₉N O₃ and CAS number 1781792-63-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, interaction with biological macromolecules, and applications in drug development.
Chemical Structure and Properties
The compound features an azetidine ring linked to an acetic acid derivative through an ether bond. This unique structure may enhance its reactivity and biological profile. The presence of both acetyl and carboxylic functionalities is significant for its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Horner–Wadsworth–Emmons Reaction : This reaction is used to obtain the starting material (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
- Aza-Michael Addition : Following the Horner reaction, this step introduces NH-heterocycles to yield functionalized azetidines.
- Cross-Coupling Reactions : Techniques such as Suzuki–Miyaura cross-coupling allow for the diversification of the azetidine derivatives.
These methods require precise control over reaction conditions to optimize yield and purity.
Biological Activity
Preliminary studies indicate that this compound may exhibit several pharmacological properties:
- Interaction with Biological Macromolecules : Interaction studies suggest that the compound can bind to proteins and nucleic acids, potentially influencing their functions.
-
Potential Pharmacological Applications :
- Targeted Protein Degradation : The compound can serve as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which is crucial for targeted protein degradation.
- Synthesis of Heterocyclic Amino Acids : It is used in synthesizing new heterocyclic amino acid derivatives, which could have various therapeutic applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:
- Binding Affinity : The azetidine ring may enhance binding affinity to specific enzymes or receptors, leading to altered biological responses.
- Regulation of Metabolic Pathways : Compounds similar to this one have been shown to activate AMPK (5' adenosine monophosphate-activated protein kinase), a key regulator in metabolic pathways associated with diabetes and obesity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Acetylazetidine | Acetylated azetidine | Basic structure similar; lacks carboxylic acid |
2-(Hydroxyethyl)azetidine | Hydroxyethyl substituent | Exhibits different solubility properties |
3-(Azetidin-3-yloxy)propanoic acid | Propanoic acid derivative | Alters biological activity due to chain length |
The combination of azetidine with both acetyl and carboxylic functionalities in this compound may enhance its reactivity compared to these similar compounds.
Case Studies
Research into the biological activity of related compounds has shown promising results:
- Diabetes Treatment : Compounds activating AMPK have demonstrated protective effects against diabetic nephropathy in rodent models .
- Cancer Research : Investigations into PROTACs have highlighted their potential in targeting specific cancer-related proteins, suggesting that this compound could play a role in cancer therapeutics .
Properties
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-6(3-8)12-4-7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSKFICLVMNVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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